molecular formula C14H12FNO3 B8304777 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene

1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene

Cat. No.: B8304777
M. Wt: 261.25 g/mol
InChI Key: NRMSGZNTFFGCFC-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene is an organic compound characterized by the presence of a fluorobenzyl group, a methoxy group, and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene typically involves the reaction of 3-fluorobenzyl alcohol with 2-methyl-4-nitrophenol in the presence of a suitable base and a solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
  • 3-[(3-Fluorobenzyl)oxy]benzaldehyde

Comparison: 1-(3-Fluorobenzyloxy)-2-methyl-4-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

1-[(3-fluorophenyl)methoxy]-2-methyl-4-nitrobenzene

InChI

InChI=1S/C14H12FNO3/c1-10-7-13(16(17)18)5-6-14(10)19-9-11-3-2-4-12(15)8-11/h2-8H,9H2,1H3

InChI Key

NRMSGZNTFFGCFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared in analogy to example 8 from 2-methyl-4-nitrophenol and 3-fluoro-benzylbromide. Colorless oil. Yield=62%. MS: m/e=261.1 (M+).
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